REACTION_CXSMILES
|
O.[Na].[CH3:3][C:4]([SH:7])([CH3:6])[CH3:5].[H-].[Na+]>CC(C)=O.Cl.C(Cl)Cl.C1COCC1.CO.C(Cl)Cl>[C:4]([S:7][C:4]([CH3:6])([CH3:5])[CH3:3])([CH3:6])([CH3:5])[CH3:3] |f:3.4,9.10,^1:1|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
methanol CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
material
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3-[(2-chloropropionyl)-6-methoxyphenyl]acetate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred, at room temperature under nitrogen for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed
|
Type
|
CUSTOM
|
Details
|
to give an oil/water mixture which
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 150 mL of saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
The aqueous was then removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was then quickly extracted with 100 mL of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The organic layer was then dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 6.0 g (64%) of as a white solid
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the volatile components removed
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 80 mL of H2O
|
Type
|
WASH
|
Details
|
the aqueous washed with 100 mL of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 271.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |